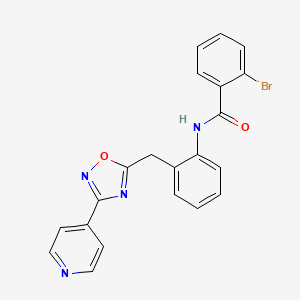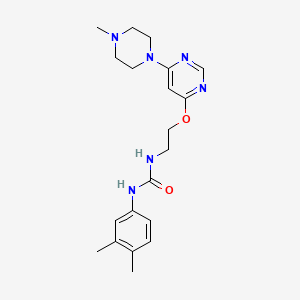
2-(2-Fluorobenzyl)-3-(epoxymethyl)quinulidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-(2-Fluorobenzyl)-3-(epoxymethyl)quinulidine” is a complex organic molecule. It contains a fluorobenzyl group, an epoxymethyl group, and a quinulidine moiety. The presence of these functional groups suggests that this compound could have interesting chemical properties and potential applications in various fields .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The fluorobenzyl group would introduce an element of polarity to the molecule, while the epoxymethyl group could potentially introduce strain into the molecule due to its three-membered ring structure .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the fluorobenzyl and epoxymethyl groups. The fluorine atom in the fluorobenzyl group is highly electronegative, which could make this group a good leaving group in nucleophilic substitution reactions . The strained three-membered ring of the epoxymethyl group could make it susceptible to ring-opening reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the fluorobenzyl group could increase the compound’s polarity and potentially its boiling point . The epoxymethyl group could introduce strain into the molecule, potentially making it more reactive .Applications De Recherche Scientifique
Biochemical Applications
Quinoline derivatives, including structures similar to 2-(2-Fluorobenzyl)-3-(epoxymethyl)quinulidine, are recognized as efficient fluorophores, extensively utilized in biochemistry and medicine for studying various biological systems. These derivatives are of particular interest in DNA fluorophore development, owing to their fused aromatic systems and heteroatom presence, contributing to enhanced sensitivity and selectivity in biological assessments (Aleksanyan & Hambardzumyan, 2013).
Anticancer Research
In cancer research, modifications of quinolone-3-carboxylic acid scaffolds, as seen in related compounds, have shown promising transitions from antibacterial to anticancer activities. Specifically, C-3 modified ciprofloxacin derivatives, sharing structural similarities with 2-(2-Fluorobenzyl)-3-(epoxymethyl)quinulidine, have demonstrated significant anticancer activities, especially against MCF-7, A549, and SKOV-3 cancer cells. These findings underscore the potential of such quinoline derivatives in cancer treatment strategies (Ahadi et al., 2020).
Anti-inflammatory and Antimicrobial Applications
Fluorine-substituted quinazolin-2-amine derivatives, closely related to 2-(2-Fluorobenzyl)-3-(epoxymethyl)quinulidine, have displayed significant anti-inflammatory activity. These findings are particularly notable in compounds with ortho and para-fluoro substituents, indicating their potential in developing new anti-inflammatory agents (Sun et al., 2019). Furthermore, fluorinated benzoxazine derivatives, which share a structural relation, have shown dual antithrombotic activities, reinforcing the versatility of such compounds in medicinal chemistry (Ilić, Kikelj, & Ilaš, 2012).
Catalytic Synthesis and Environmental Sustainability
The synthesis of quinolines, structurally related to 2-(2-Fluorobenzyl)-3-(epoxymethyl)quinulidine, using manganese PNP pincer complexes, represents a significant advance in environmentally benign and sustainable chemical synthesis. This method emphasizes high atom efficiency and the potential for a broad application in creating various substituted quinolines, aligning with principles of green chemistry (Mastalir et al., 2016).
Propriétés
IUPAC Name |
2-[(2-fluorophenyl)methyl]spiro[1-azabicyclo[2.2.2]octane-3,2'-oxirane] |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18FNO/c16-13-4-2-1-3-11(13)9-14-15(10-18-15)12-5-7-17(14)8-6-12/h1-4,12,14H,5-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYSSNEXAHXRWHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C3(C2CC4=CC=CC=C4F)CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Fluorobenzyl)-3-(epoxymethyl)quinulidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-3-[5-bromo-2-(naphthalen-1-ylmethoxy)phenyl]-2-cyano-N-(4-nitrophenyl)prop-2-enamide](/img/structure/B2436376.png)



![4-(5,6,7,8-Tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)piperazine-1-carbaldehyde](/img/structure/B2436385.png)

![2-(4-((8-Bromo-[1,2,4]triazolo[1,5-A]pyridin-2-YL)amino)-1H-pyrazol-1-YL)acetic acid](/img/structure/B2436388.png)
![Ethyl 1-({5-[(3-methylbutanoyl)amino]-2-piperazin-1-ylpyridin-3-yl}carbonyl)piperidine-4-carboxylate](/img/structure/B2436390.png)

![4-(3-chlorophenyl)-N-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazole-5-carboxamide](/img/structure/B2436393.png)
![2-({2,5-Dioxo-1-[3-(trifluoromethyl)phenyl]pyrrolidin-3-yl}sulfanyl)benzoic acid](/img/structure/B2436395.png)
![4-((2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)sulfonyl)benzonitrile](/img/structure/B2436396.png)
![N-(2-methoxy-5-methylphenyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2436397.png)
![2-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-6-azaspiro[2.5]octane-6-sulfonyl fluoride](/img/structure/B2436399.png)